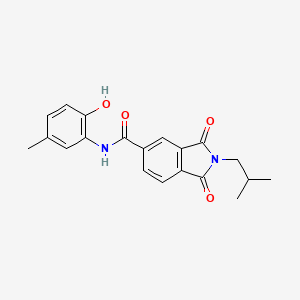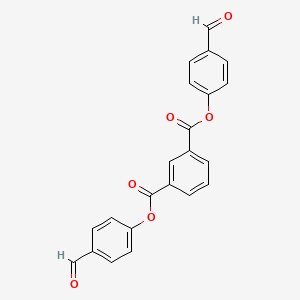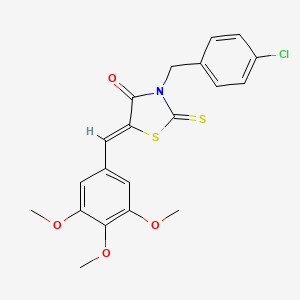![molecular formula C19H17BrN2O2S B3682743 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid](/img/structure/B3682743.png)
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid
Overview
Description
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through a cyclization reaction involving a bromophenyl amine and a dimethylphenyl ketone The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of a packed-bed reactor with a suitable catalyst can facilitate the cyclization and carboxylation reactions under milder conditions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and bromophenyl group can facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the catalytic site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2′-Bipyridyl: A bipyridine compound used as a ligand in metal catalysis.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
2-{2-[(4-Bromophenyl)amino]-4-(2,4-dimethylphenyl)-1,3-thiazol-5-YL}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and bromophenyl group allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-bromoanilino)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-11-3-8-15(12(2)9-11)18-16(10-17(23)24)25-19(22-18)21-14-6-4-13(20)5-7-14/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLNZKOZKSOTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Br)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3682662.png)


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3682692.png)

![5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE](/img/structure/B3682705.png)

![(5E)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3682725.png)

![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3682736.png)
![(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3682763.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3682765.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate](/img/structure/B3682767.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3682773.png)
